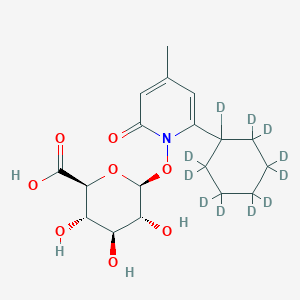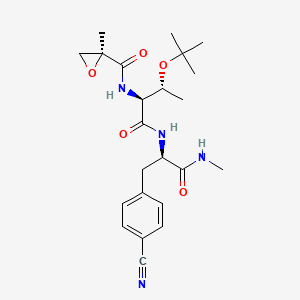
Epinephrine-d3 Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epinephrine-d3 Sulfate is a deuterated form of epinephrine, a hormone and neurotransmitter that plays a crucial role in the body’s fight-or-flight response. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry, as it allows for precise tracking and quantification of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Epinephrine-d3 Sulfate typically involves the deuteration of epinephrine. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a palladium catalyst to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions
Epinephrine-d3 Sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form adrenochrome and other oxidation products.
Reduction: The compound can be reduced to form dihydroxyphenylglycol.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Adrenochrome and other quinone derivatives.
Reduction: Dihydroxyphenylglycol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Epinephrine-d3 Sulfate is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of epinephrine and related compounds.
Biology: Employed in studies of metabolic pathways involving catecholamines.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of epinephrine in the body.
Industry: Applied in the development of diagnostic assays and quality control processes for pharmaceutical products.
作用机制
Epinephrine-d3 Sulfate exerts its effects by binding to adrenergic receptors on the surface of target cells. This binding activates a cascade of intracellular signaling pathways, primarily involving cyclic adenosine monophosphate (cAMP) as a second messenger. The activation of cAMP-dependent protein kinases leads to various physiological responses, including increased heart rate, vasoconstriction, and bronchodilation.
相似化合物的比较
Similar Compounds
Norepinephrine: Another catecholamine with similar physiological effects but differing in its receptor affinity and metabolic pathways.
Dopamine: A precursor to epinephrine and norepinephrine with distinct roles in the central nervous system.
Ephedrine: A sympathomimetic amine with similar adrenergic activity but different pharmacokinetics.
Uniqueness
Epinephrine-d3 Sulfate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification is essential.
属性
分子式 |
C9H13NO6S |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
[2-hydroxy-4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/i1D3 |
InChI 键 |
AELFRHHZGTVYGJ-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
规范 SMILES |
CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















